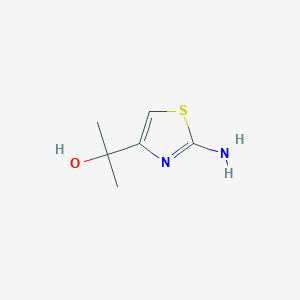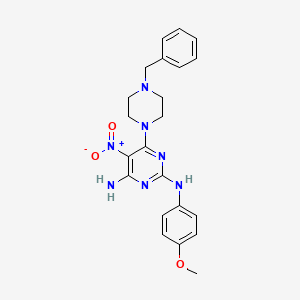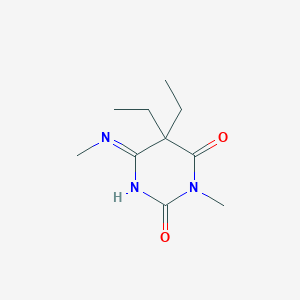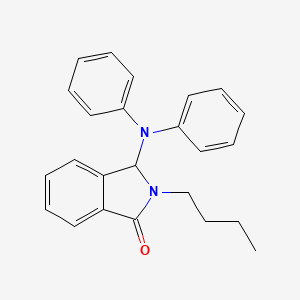![molecular formula C17H20N2O6 B12460497 N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid](/img/structure/B12460497.png)
N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid is a complex organic compound that features both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid typically involves multiple steps. One common approach is the functionalization of the methyl group of 2,5-dimethylfuran, followed by ring opening to form 2,5-hexanedione. This intermediate undergoes aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of selective catalysts and optimized reaction conditions, would apply to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form products such as alkoxy- and dialkoxydihydrofurans.
Reduction: Reduction reactions can modify the aromatic and heterocyclic components.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield β-formylacrylic acid and maleic acid .
Applications De Recherche Scientifique
N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid involves its interaction with specific molecular targets. The furan ring and aromatic components can engage in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-Dimethyl-phenyl)-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide
- N-[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]acetamide
Uniqueness
N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and potential biological activity. Its specific functional groups allow for targeted modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C17H20N2O6 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
4-(2,5-dimethoxyanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O6/c1-23-11-5-6-15(24-2)13(8-11)19-17(22)14(9-16(20)21)18-10-12-4-3-7-25-12/h3-8,14,18H,9-10H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
PEFJSHQZELBDGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,12-dimethyl-7-phenyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B12460415.png)
![2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460426.png)


![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12460442.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12460443.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12460453.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline](/img/structure/B12460462.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12460473.png)

![N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460486.png)

